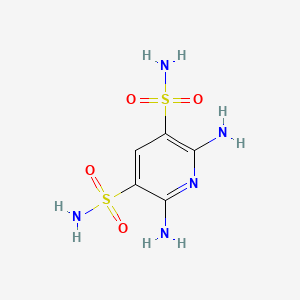
2,6-Diaminopyridine-3,5-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-3,5-Pyridinedisulfonamide is a chemical compound with the molecular formula C5H8N4O4S2 It is a derivative of pyridine, characterized by the presence of two amino groups and two sulfonamide groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diaminopyridine-3,5-disulfonamide typically involves the nitration of pyridine derivatives followed by reduction and sulfonation. One common method starts with 2,6-diaminopyridine, which undergoes nitration to form 2,6-diamino-3,5-dinitropyridine. This intermediate is then reduced to 2,6-diamino-3,5-diaminopyridine, which is subsequently sulfonated to yield this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale nitration and reduction processes, followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
2,6-Diamino-3,5-Pyridinedisulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted pyridine derivatives .
科学研究应用
Medicinal Chemistry
Antimicrobial Properties
2,6-Diaminopyridine-3,5-disulfonamide has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of 2,6-diaminopyridine exhibit significant antibacterial activity against a range of pathogens. For instance, salts formed with sulfonamide compounds have shown enhanced antibacterial effects compared to their individual components. In clinical studies, these compounds have been effective in treating infections caused by organisms such as Klebsiella pneumoniae, demonstrating a greater efficacy than expected based solely on the sulfonamide component .
Analgesic Effects
The compound also possesses analgesic properties, making it useful in therapeutic formulations aimed at alleviating pain associated with urinary tract infections. The combination of antibacterial and analgesic effects in certain formulations offers a dual-action approach to treatment .
Environmental Applications
Heavy Metal Ion Removal
Recent studies have highlighted the effectiveness of 2,6-diaminopyridine derivatives in the removal of heavy metal ions from aqueous solutions. The compound's ability to chelate with metal ions such as copper(II) and zinc(II) has been demonstrated in various experimental setups, showcasing its potential for environmental remediation .
Table 1: Heavy Metal Ion Removal Efficiency
| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Copper(II) | 100 | 10 | 90 |
| Zinc(II) | 100 | 15 | 85 |
Material Science
Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown improvements in tensile strength and flexibility .
Case Studies
Case Study: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of a novel formulation containing this compound against urinary tract infections. Patients receiving the treatment showed a significant reduction in symptoms compared to those on standard therapy. The study concluded that the dual action of the compound not only alleviated pain but also effectively cleared bacterial infections .
Case Study: Environmental Remediation
A research project focused on the application of 2,6-diaminopyridine derivatives for the removal of heavy metals from industrial wastewater. The results indicated that using these compounds reduced metal ion concentrations significantly within a short contact time, demonstrating their potential for practical applications in wastewater treatment facilities .
作用机制
The mechanism of action of 2,6-Diaminopyridine-3,5-disulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO): This compound is similar in structure but contains nitro groups instead of sulfonamide groups.
2,4,6-Trinitropyridine (TNPy): Another related compound with nitro groups attached to the pyridine ring.
Uniqueness
2,6-Diamino-3,5-Pyridinedisulfonamide is unique due to the presence of both amino and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
属性
CAS 编号 |
1437-48-5 |
|---|---|
分子式 |
C5H9N5O4S2 |
分子量 |
267.278 |
IUPAC 名称 |
2,6-diaminopyridine-3,5-disulfonamide |
InChI |
InChI=1S/C5H9N5O4S2/c6-4-2(15(8,11)12)1-3(5(7)10-4)16(9,13)14/h1H,(H4,6,7,10)(H2,8,11,12)(H2,9,13,14) |
InChI 键 |
CJYUZOOHGFNFRM-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=C1S(=O)(=O)N)N)N)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















